Bumecaine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

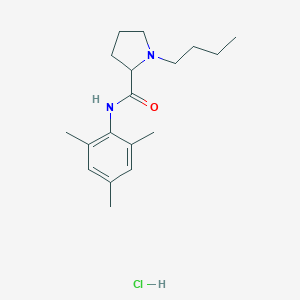

Bumecaine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H29ClN2O and its molecular weight is 324.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Local Anesthesia

Bumecaine hydrochloride is widely used for local infiltration anesthesia during surgical procedures. Its effectiveness in managing pain during operations has been documented in multiple studies:

- Surgical Procedures : It is indicated for use in surgeries requiring regional anesthesia, such as orthopedic surgeries and dental procedures .

- Epidural Anesthesia : The compound can be administered epidurally to provide analgesia during labor and postoperative recovery .

Pain Management

Recent studies have highlighted the role of this compound in postoperative pain management:

- Postoperative Analgesia : Research indicates that bumecaine can be effective in reducing pain following surgeries such as inguinal hernia repair and abdominoplasty. A randomized controlled trial showed significant pain reduction with bumecaine implants compared to placebo .

- Liposomal Formulations : Liposomal formulations of bumecaine have been developed to prolong analgesic effects, allowing for extended pain relief post-surgery .

Efficacy Studies

Several clinical trials have evaluated the efficacy of this compound:

- A study involving 524 patients undergoing orthopedic surgeries demonstrated that the administration of bumecaine resulted in high patient satisfaction rates regarding pain management .

- Another trial reported that patients receiving bumecaine implants experienced lower pain scores and reduced opioid consumption post-surgery compared to those receiving standard care .

Safety Profiles

The safety of this compound has been a focus of various studies:

- Adverse effects are generally mild, with back pain being one of the most common side effects reported in clinical trials .

- Long-term safety data indicate that when administered correctly, bumecaine does not typically cause significant toxicity or complications associated with local anesthetics .

Ocular Applications

Recent patent applications suggest potential uses for this compound in ocular treatments:

- Methods involving sustained release delivery systems for instilling bumecaine into ocular tissues have been proposed to treat various eye conditions effectively . This approach could improve drug delivery while minimizing systemic exposure.

Transdermal Delivery Systems

Innovative transdermal delivery systems are being researched to enhance the administration of bumecaine:

- These systems utilize iontophoresis technology to facilitate the penetration of bumecaine through the skin, potentially offering a non-invasive alternative for pain management .

Data Summary Table

特性

CAS番号 |

19089-24-8 |

|---|---|

分子式 |

C18H29ClN2O |

分子量 |

324.9 g/mol |

IUPAC名 |

1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H28N2O.ClH/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4;/h11-12,16H,5-10H2,1-4H3,(H,19,21);1H |

InChIキー |

NFEZGTHMTGKIBG-UHFFFAOYSA-N |

SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

正規SMILES |

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C.Cl |

関連するCAS |

30103-44-7 (Parent) |

同義語 |

2,4,6-Trimethylanylide-1-butylpyrrolidinecarbonoic 2-acid hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。